1-(Azetidin-3-yl)azetidin-3-ol oxalate
Overview
Description
1-(Azetidin-3-yl)azetidin-3-ol oxalate is an organic compound with the molecular formula C8H14N2O5 and a molecular weight of 218.21 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O.C2H2O4/c9-6-3-8(4-6)5-1-7-2-5;3-1(4)2(5)6/h5-7,9H,1-4H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Optimized Synthesis Processes : The synthesis of azetidin-3-ol derivatives, such as 1-benzylazetidin-3-ol, has been optimized for economical and effective production. This process utilizes low-cost, commercially available starting materials, highlighting the potential for large-scale synthesis of related compounds like 1-(Azetidin-3-yl)azetidin-3-ol oxalate (V. Reddy et al., 2011).
Innovative Synthesis Techniques : Novel synthesis methods, such as the Minisci reaction, have been used to introduce azetidin-3-yl groups into heteroaromatic systems, demonstrating the versatility of these compounds in drug discovery (Matthew A J Duncton et al., 2009).
Biological and Medicinal Applications
Antileishmanial Activity : Azetidin-2-ones, closely related to 1-(Azetidin-3-yl)azetidin-3-ol oxalate, have been synthesized and shown to exhibit antileishmanial activity, suggesting potential therapeutic applications for related azetidine derivatives (G. S. Singh et al., 2012).
Antibacterial Properties : Novel azetidin-2-ones have shown significant antibacterial activity. This indicates that azetidine derivatives, including 1-(Azetidin-3-yl)azetidin-3-ol oxalate, may have applications in developing new antibacterial agents (S. Chhajed & C. Upasani, 2012).
Antiviral Applications : Enantiospecific synthesis of azetidin-1-yl nucleosides, which share structural similarities with 1-(Azetidin-3-yl)azetidin-3-ol oxalate, has been explored for potential antiviral applications (Fumio Hosono et al., 1994).
Analgesic and Anti-inflammatory Properties : Azetidin-2-ones have been synthesized and evaluated for analgesic and anti-inflammatory activities, suggesting the potential of azetidine derivatives in treating pain and inflammation (S. Chhajed & C. Upasani, 2016).
Safety And Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)azetidin-3-ol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c9-6-3-8(4-6)5-1-7-2-5;3-1(4)2(5)6/h5-7,9H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCKGAJFDIXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)azetidin-3-ol oxalate | |
CAS RN |
1523606-25-8 | |
Record name | [1,3′-Biazetidin]-3-ol, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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